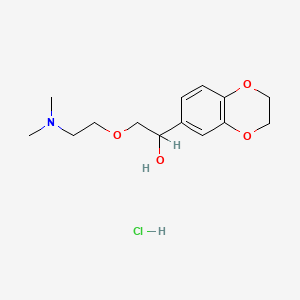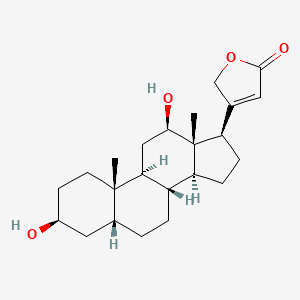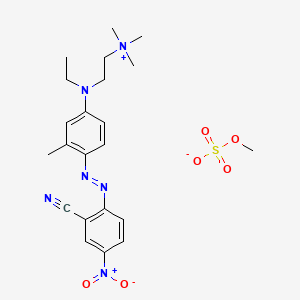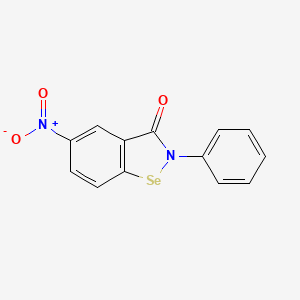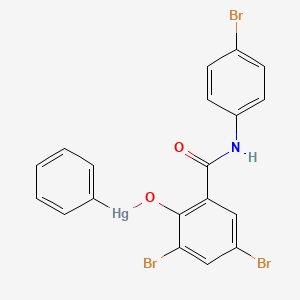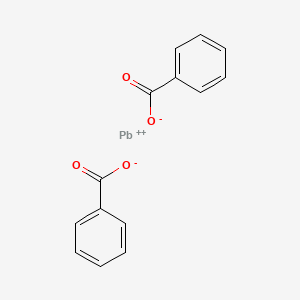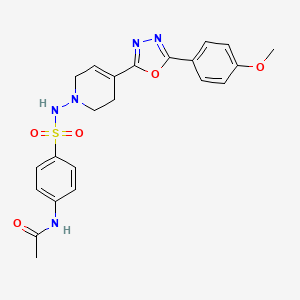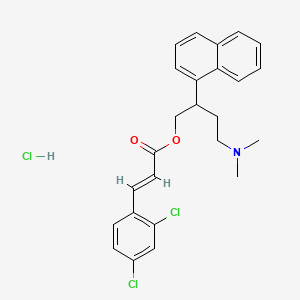
2-Propenoic acid, 3-(2,4-dichlorophenyl)-4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-propenoico, éster 3-(2,4-diclorofenil)-4-(dimetilamino)-2-(1-naftil)butílico, clorhidrato es un compuesto orgánico sintético. Se caracteriza por su compleja estructura molecular, que incluye un esqueleto de ácido propenoico, grupos diclorofenilo, dimetilamino y naftil. Este compuesto es de interés en varios campos de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-propenoico, éster 3-(2,4-diclorofenil)-4-(dimetilamino)-2-(1-naftil)butílico, clorhidrato típicamente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del esqueleto de ácido propenoico, seguido de la introducción de los grupos diclorofenilo, dimetilamino y naftil a través de varias reacciones de sustitución y adición. Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, aminas y compuestos aromáticos. Las condiciones de reacción a menudo requieren temperaturas controladas, solventes específicos y catalizadores para garantizar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción son cruciales para lograr una calidad constante y una alta eficiencia. Se emplean pasos de purificación como cristalización, destilación y cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-propenoico, éster 3-(2,4-diclorofenil)-4-(dimetilamino)-2-(1-naftil)butílico, clorhidrato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes.
Sustitución: Los átomos de halógeno en el grupo diclorofenilo pueden sustituirse con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, a menudo involucrando temperaturas específicas, solventes y catalizadores.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
El ácido 2-propenoico, éster 3-(2,4-diclorofenil)-4-(dimetilamino)-2-(1-naftil)butílico, clorhidrato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus propiedades farmacológicas y posibles usos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Los grupos diclorofenilo y naftil pueden interactuar con enzimas o receptores, mientras que el grupo dimetilamino puede influir en la solubilidad y la biodisponibilidad del compuesto. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Derivados del ácido 2-propenoico con diferentes sustituyentes.
- Compuestos con grupos aromáticos similares, como derivados naftil o diclorofenilo.
Unicidad
La combinación única de grupos funcionales en el ácido 2-propenoico, éster 3-(2,4-diclorofenil)-4-(dimetilamino)-2-(1-naftil)butílico, clorhidrato le confiere propiedades químicas y biológicas distintas. Su estructura específica permite interacciones y aplicaciones específicas que pueden no ser posibles con otros compuestos similares.
Propiedades
Número CAS |
119585-07-8 |
|---|---|
Fórmula molecular |
C25H26Cl3NO2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] (E)-3-(2,4-dichlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C25H25Cl2NO2.ClH/c1-28(2)15-14-20(23-9-5-7-18-6-3-4-8-22(18)23)17-30-25(29)13-11-19-10-12-21(26)16-24(19)27;/h3-13,16,20H,14-15,17H2,1-2H3;1H/b13-11+; |
Clave InChI |
JSYSLCMBHPNCSQ-BNSHTTSQSA-N |
SMILES isomérico |
CN(C)CCC(COC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
CN(C)CCC(COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


